molecular formula C5H13N3 B143053 1,1,3,3-Tetramethylguanidine CAS No. 80-70-6

1,1,3,3-Tetramethylguanidine

Cat. No. B143053
CAS RN: 80-70-6
M. Wt: 115.18 g/mol
InChI Key: KYVBNYUBXIEUFW-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylguanidine (TMG) is a nitrogen organic base that has been utilized in various chemical reactions due to its basicity and nucleophilicity. It has been reported to act as a convenient reagent for chemoselective deprotection of silyl and acetyl groups on acidic hydroxyl groups, such as phenol and carboxylic acid, without affecting aliphatic silyl and acetyl groups .

Synthesis Analysis

TMG has been synthesized and used to solvate magnesium aryloxide complexes, as described in the synthesis of several complexes where TMG was reacted with Bu(2)Mg, HOC(6)H(3)(CMe(3))(2)-2,6 (H-DBP), and other reagents to yield various magnesium aryloxide complexes . Similarly, TMG-solvated lanthanide aryloxide complexes have been synthesized for use as pre-catalysts in intramolecular hydroalkoxylation . The synthesis of the TMG-gallane adduct, (Me2N)2CN(H).GaH3, was achieved by reacting [(Me2N)2CNH2]+Cl- with LiGaH4, indicating the versatility of TMG in forming stable complexes with metals .

Molecular Structure Analysis

The molecular structure of TMG has been characterized in various complexes through single-crystal X-ray diffraction, demonstrating its ability to coordinate with metals and influence the structure of the resulting complexes . The structural analysis of these complexes has provided insights into the coordination chemistry of TMG and its role in stabilizing metal centers.

Chemical Reactions Analysis

TMG has been involved in a variety of chemical reactions. For instance, it has been used as a catalyst in the cyanosilylation of ketones, facilitating the reaction under solvent-free conditions with high yields . It has also been a key component in the synthesis of propylene glycol methyl ether, where TMG-based ionic liquids acted as catalysts . Moreover, TMG participated in visible-light-catalyzed annulations for the synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines , and in Pt(II)-mediated coupling reactions for the novel synthesis of 1,6-dihydro-1,3,5-dihydrotriazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMG and its complexes have been extensively studied. For example, the TMG-gallane adduct displayed unusual spectroscopic properties and strong coordinate bonds, as well as secondary interactions through non-classical hydrogen bridges . The TMG-borane adduct was synthesized and characterized, with a focus on the bonding properties of guanidine adducts to BH3, providing a comparison with amine-borane adducts . These studies highlight the unique properties of TMG and

Scientific Research Applications

Catalytic Applications

  • Cyanosilylation of Ketones and Aldehydes : TMG acts as an effective catalyst for cyanosilylation, yielding cyanohydrin trimethylsilyl ethers with high efficiency under solvent-free conditions (Wang et al., 2006).
  • Deprotection of Silyl and Acetyl Groups : TMG is a convenient reagent for the chemoselective deprotection of silyl and acetyl groups on acidic hydroxyl groups without affecting aliphatic ones (Oyama & Kondo, 2003).
  • Direct Aldol Reactions : In its ionic liquid form (TMG lactate), TMG is a recyclable catalyst for direct aldol reactions, offering good chemo- and regio-selectivity (Zhu et al., 2005).

Analytical and Synthetic Chemistry

  • Titration of Weak Acids : TMG is used as a solvent for titrating various phenols, employing different electrode systems (Williams, 1962).
  • Selective Oxidation of Sulfides and Thiols : The TMG/Br2 complex efficiently oxidizes sulfides and thiols, with TMG being recoverable and reusable (Shaabani et al., 2006).
  • Synthetic Organic Chemistry : Polystyrene-supported TMG (PS-TMG) has multiple applications in synthetic organic chemistry, serving as an environmentally friendly alternative to traditional bases (Coelho et al., 2008).

Industrial and Environmental Applications

  • Synthesis of Propylene Glycol Methyl Ether : TMG-based ionic liquids catalyze the synthesis of propylene glycol methyl ether from methanol and propylene oxide (Liang et al., 2010).
  • Electrochemical Devices : Aqueous TMG alkaline electrolyte is studied as a substitute for traditional electrolytes in electrochemical devices, showing potential for enhancing hydrogen evolution/oxidation reactions and the oxygen reduction reaction (Konopka et al., 2014).

Additional Applications

  • [3 + 1 + 2] Coupling Annulations : TMG is used in visible-light catalyzed annulations for the synthesis of amino-1,3,5-triazines, offering advantages like wide substrate scopes and metal-free conditions (Guo et al., 2019).
  • Cannizzaro Reaction : TMG mediates the Cannizzaro reaction of aromatic aldehydes in water, yielding alcohols and acids (Basavaiah et al., 2006).

Safety And Hazards

1,1,3,3-Tetramethylguanidine is considered hazardous. It is flammable and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored in a well-ventilated place and kept cool .

Future Directions

1,1,3,3-Tetramethylguanidine has been used as a catalyst in the rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides . This catalyst simplifies the NCA ROP by significantly expanding the initiator library and extends the potential applications of synthetic polypeptides in various fields .

properties

IUPAC Name

1,1,3,3-tetramethylguanidine
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InChI

InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KYVBNYUBXIEUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C(=N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13N3
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DSSTOX Substance ID

DTXSID2058835
Record name Guanidine, N,N,N',N'-tetramethyl-
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Molecular Weight

115.18 g/mol
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Physical Description

Liquid, Colorless liquid; [Merck Index]
Record name Guanidine, N,N,N',N'-tetramethyl-
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Record name 1,1,3,3-Tetramethylguanidine
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Vapor Pressure

2.13 [mmHg]
Record name 1,1,3,3-Tetramethylguanidine
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Product Name

1,1,3,3-Tetramethylguanidine

CAS RN

80-70-6
Record name 1,1,3,3-Tetramethylguanidine
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Synthesis routes and methods I

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.
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dialkylaminobenzaldehyde
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Synthesis routes and methods II

Procedure details

A procedure similar to Examples 1 and 2 was carried out using a ˜1:˜2.1 mixture of 1,5-bis(methylamino)-3-oxapentane (BMAOP) with pKa ˜9.87 and 1,1,3,3-tetramethylguanidine (˜1:1.05 mixture on the basis of amine sites) for ˜2 hours. Only one product, a mixed dicarbamate (monocarbamate at each amine site), appeared to form. The 1H NMR spectrum after carboxylation showed movement of the guanidinium protons (in relatively fast equilibrium with any remaining guanidine protons) downfield to ˜9.92 ppm, plus movement of the amine —NCH2— backbone resonance from ˜2.6 to ˜3.2-3.4 ppm. That most of BMAOP molecules reacted was confirmed by the absence of free peaks. Based on integration of the product peak at ˜161.6 ppm compared to the sharp C—O peak of DMAOP at ˜69.89 ppm, ˜99.7 mol % of BMAOP molecules were calculated to have reacted with CO2 to form a mixed carbamate with tetramethylguanidine. The difunctional BMAOP molecules appeared to react with two pairs of tetramethylguanidine and CO2 to form two mixed carbamate moieties per molecule at room temperature (˜199.4 mol % of CO2 per DMAOP molecule).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethylguanidine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4,020
Citations
ML Anderson, RN Hammer - Journal of Chemical and …, 1967 - ACS Publications
A numberof physical constants of 1, 1, 3, 3-tetramethylguanidine (TMG) have been determined and indicate self-association in the liquid presumably through hydrogen bonding. The …
Number of citations: 34 pubs.acs.org
BA Chan, S Xuan, M Horton, D Zhang - Macromolecules, 2016 - ACS Publications
N-Butyl N-carboxyanhydride (Bu-NCA) was polymerized in THF to produce poly(N-butylglycine) using benzyl alcohol initiator and 1,1,3,3-tetramethylguanidine (TMG) promoter. Poly(N-…
Number of citations: 53 pubs.acs.org
J Vitorino, F Agapito, MFM Piedade… - The Journal of Chemical …, 2014 - Elsevier
Considerable efforts have recently been made to investigate how the structure of protic ionic liquids determines some of their most important properties for technological applications (eg …
Number of citations: 19 www.sciencedirect.com
MC Ozturk, OY Orhan, E Alper - International Journal of Greenhouse Gas …, 2014 - Elsevier
Switchable solvents, also known as the carbon dioxide-binding organic liquids (CO 2 BOLs), are novel solvents featuring the ability to switch between polar and non-polar states, …
Number of citations: 39 www.sciencedirect.com
A Zhu, T Jiang, D Wang, B Han, L Liu, J Huang… - Green …, 2005 - pubs.rsc.org
The ionic liquid, 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]), was used as a recyclable catalyst for direct aldol reactions at room temperature without any solvent. The results …
Number of citations: 145 pubs.rsc.org
J Chen, L Chen, Y Xu - The Journal of Chemical Thermodynamics, 2015 - Elsevier
Densities and viscosities of the pure ionic liquid 1,1,3,3-tetramethylguanidine imidazole ([TMG]IM) and its binary mixtures with methanol, ethanol, 1-propanol, and 1-butanol were …
Number of citations: 28 www.sciencedirect.com
Ö YÜKSEL, MÇ ÖZTÜRK, A ŞEKER… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
The rate constants and the activation energies of the reaction between carbon dioxide and 1, 1, 3, 3-tetramethylguanidine (TMG) in 1-propanol solution were measured by a stopped-…
Number of citations: 27 journals.tubitak.gov.tr
F Ye, J Zhu, K Yu, R Zhu, Y Xu, J Chen… - The Journal of Chemical …, 2016 - Elsevier
In this work, densities and viscosities of aqueous solution of 1,1,3,3-tetramethylguanidine imidazolide ([TMG]IM) ionic liquid were measured at temperatures from T = (293.15 to 313.15) …
Number of citations: 38 www.sciencedirect.com
D Siefker, BA Chan, M Zhang, JW Nho… - Macromolecules, 2022 - ACS Publications
Zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) can be induced by using 1,1,3,3-tetramethylguanidine (TMG) initiators in …
Number of citations: 5 pubs.acs.org
D An, L Wu, BG Li, S Zhu - Macromolecules, 2007 - ACS Publications
A novel ionic polymer, poly(1,1,3,3-tetramethylguanidine acrylate) (PTMGA), was synthesized, and its SO 2 absorption and desorption properties were studied for the first time. 1,1,3,3-…
Number of citations: 98 pubs.acs.org

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